Tetramethoxyscytonemin

説明

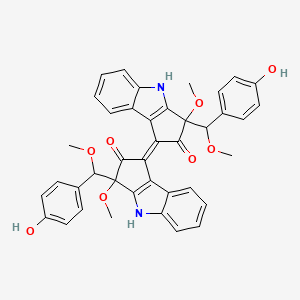

Tetramethoxyscytonemin is a methoxylated derivative of scytonemin, a dimeric indole-phenol alkaloid pigment synthesized by extremophilic cyanobacteria such as Scytonema hoffmannii and Scytonema spp. . It belongs to the "scytoneman" structural family, characterized by an eight-ring, carbon-carbon-linked homodimeric skeleton derived from tryptophan and tyrosine precursors . Unlike the oxidized (yellow, 544 Da) and reduced (red, 546 Da) forms of scytonemin, this compound features four methoxy groups replacing hydroxyl groups on the reduced scytonemin structure . This substitution enhances its solubility in organic solvents and shifts its absorption spectrum into the visible range .

This compound is biosynthesized under stressors like UV-A irradiation, desiccation, and osmotic stress . While non-cytotoxic at concentrations up to 10 μM , it exhibits unique photophysical properties, making it a subject of interest for biotechnological applications, including UV-protective coatings and pharmaceuticals .

特性

分子式 |

C40H34N2O8 |

|---|---|

分子量 |

670.7 g/mol |

IUPAC名 |

(1E)-3-[(4-hydroxyphenyl)-methoxymethyl]-1-[3-[(4-hydroxyphenyl)-methoxymethyl]-3-methoxy-2-oxo-4H-cyclopenta[b]indol-1-ylidene]-3-methoxy-4H-cyclopenta[b]indol-2-one |

InChI |

InChI=1S/C40H34N2O8/c1-47-37(21-13-17-23(43)18-14-21)39(49-3)33-29(25-9-5-7-11-27(25)41-33)31(35(39)45)32-30-26-10-6-8-12-28(26)42-34(30)40(50-4,36(32)46)38(48-2)22-15-19-24(44)20-16-22/h5-20,37-38,41-44H,1-4H3/b32-31+ |

InChIキー |

JJTLRFUXUFDNRP-QNEJGDQOSA-N |

異性体SMILES |

COC(C1=CC=C(C=C1)O)C2(C3=C(C4=CC=CC=C4N3)/C(=C\5/C6=C(C(C5=O)(C(C7=CC=C(C=C7)O)OC)OC)NC8=CC=CC=C86)/C2=O)OC |

正規SMILES |

COC(C1=CC=C(C=C1)O)C2(C3=C(C4=CC=CC=C4N3)C(=C5C6=C(C(C5=O)(C(C7=CC=C(C=C7)O)OC)OC)NC8=CC=CC=C86)C2=O)OC |

同義語 |

tetramethoxyscytonemin |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Differences

Table 1: Structural and Functional Comparison of Scytoneman Pigments

Absorption Spectra and Photoprotective Roles

- Scytonemin : Strong UV-A absorption (λmax ~378 nm) aligns with its primary role in blocking harmful UV-A radiation .

- This compound: Peak at 562 nm (green/yellow) suggests a secondary role in dissipating visible photons, complementing photosynthetic pigments that absorb in blue/red regions . This aligns with the "photon dissipation optimization" hypothesis, where cyanobacterial pigments evolve to maximize solar energy dissipation .

- Dimethoxyscytonemin : Dual peaks at 316 nm (UVB) and 422 nm (violet) bridge UV and visible protection .

- Scytonine : High UVC/UVB absorption (225–270 nm) may protect against shorter-wavelength damage in extreme environments .

Bioactivity and Biotechnological Potential

- Radical Scavenging : Scytonemin’s ABTS radical scavenging (IC₅₀: 36 μM) is superior to its derivatives, though this compound’s antioxidant capacity remains unstudied.

- Drug-Like Properties : this compound violates Lipinski’s rules (MW = 602, AMR = 187.21), limiting oral bioavailability compared to smaller molecules like mycosporine-glycine-valine .

- Ecological Adaptation : this compound’s visible absorption may reduce competition with chlorophyll, enhancing biofilm survival under high light .

Evolutionary Implications

The diversity in scytoneman pigments reflects an evolutionary drive to optimize photon dissipation across the solar spectrum. This compound’s visible absorption fills gaps left by photosynthetic pigments, supporting cyanobacterial resilience in extreme habitats .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。